molecular formula C11H9F2N3O B14295179 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide CAS No. 113211-63-5

1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide

Cat. No.: B14295179
CAS No.: 113211-63-5
M. Wt: 237.21 g/mol
InChI Key: KOVPOLQWEFBFPK-UHFFFAOYSA-N
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Description

1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide is a chemical compound known for its unique structure and properties It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide typically involves the reaction of 2,6-difluorobenzyl chloride with imidazole-4-carboxamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including epilepsy and other neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide involves the stabilization of the inactive state of sodium channels. This action helps in adequately closing the ion channels, thereby reducing neuronal excitability. The compound prolongs the refractory period of voltage-dependent sodium channels, making neurons less likely to fire .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
  • (2,6-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine

Uniqueness

1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the difluorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

113211-63-5

Molecular Formula

C11H9F2N3O

Molecular Weight

237.21 g/mol

IUPAC Name

1-[(2,6-difluorophenyl)methyl]imidazole-4-carboxamide

InChI

InChI=1S/C11H9F2N3O/c12-8-2-1-3-9(13)7(8)4-16-5-10(11(14)17)15-6-16/h1-3,5-6H,4H2,(H2,14,17)

InChI Key

KOVPOLQWEFBFPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(N=C2)C(=O)N)F

Origin of Product

United States

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